1-(4-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one
CAS No.:
Cat. No.: VC9135570
Molecular Formula: C22H17ClN2O3
Molecular Weight: 392.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H17ClN2O3 |
|---|---|
| Molecular Weight | 392.8 g/mol |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]-3-hydroxy-3-(2-oxo-2-pyridin-3-ylethyl)indol-2-one |
| Standard InChI | InChI=1S/C22H17ClN2O3/c23-17-9-7-15(8-10-17)14-25-19-6-2-1-5-18(19)22(28,21(25)27)12-20(26)16-4-3-11-24-13-16/h1-11,13,28H,12,14H2 |
| Standard InChI Key | XHQBWUSIMHDILN-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(C(=O)N2CC3=CC=C(C=C3)Cl)(CC(=O)C4=CN=CC=C4)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(C(=O)N2CC3=CC=C(C=C3)Cl)(CC(=O)C4=CN=CC=C4)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 1-[(4-chlorophenyl)methyl]-3-hydroxy-3-(2-oxo-2-pyridin-3-ylethyl)indol-2-one, reflects its intricate structure. Key components include:
-
Indol-2-one core: A bicyclic system comprising a benzene ring fused to a pyrrolidone moiety.
-
4-Chlorobenzyl group: Attached to the nitrogen at position 1, introducing hydrophobicity and halogen-mediated electronic effects.
-
3-Hydroxy-3-(2-oxo-2-pyridin-3-ylethyl) substituent: A tertiary alcohol adjacent to a ketone-linked pyridinyl ethyl chain, enabling hydrogen bonding and π-π interactions.
The SMILES notation (C1=CC=C2C(=C1)C(C(=O)N2CC3=CC=C(C=C3)Cl)(CC(=O)C4=CN=CC=C4)O) and InChIKey (XHQBWUSIMHDILN-UHFFFAOYSA-N) provide unambiguous representations for computational studies.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.8 g/mol |
| IUPAC Name | 1-[(4-Chlorophenyl)methyl]-3-hydroxy-3-(2-oxo-2-pyridin-3-ylethyl)indol-2-one |
| SMILES | C1=CC=C2C(=C1)C(C(=O)N2CC3=CC=C(C=C3)Cl)(CC(=O)C4=CN=CC=C4)O |
| InChIKey | XHQBWUSIMHDILN-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Pathways
Indole derivatives are typically synthesized via Fischer indolization or Palladium-catalyzed cross-coupling, but this compound’s substitution pattern demands a multi-step approach. A proposed route involves:
-
Alkylation of indol-2-one: Introduction of the 4-chlorobenzyl group via nucleophilic substitution.
-
Michael addition: Attachment of the pyridinyl ketone ethyl chain to the indole’s C3 position.
-
Hydroxylation: Oxidation or hydroxylation at C3 to yield the tertiary alcohol.
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | N-Alkylation | 4-Chlorobenzyl chloride, base (K₂CO₃), DMF |
| 2 | Michael Addition | Pyridin-3-yl vinyl ketone, Lewis acid catalyst |
| 3 | Hydroxylation | Oxidative conditions (e.g., TBHP, VO(acac)₂) |
Challenges include regioselectivity at C3 and stereochemical control during hydroxylation.
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound’s logP (predicted: ~3.1) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The hydroxy and ketone groups confer polarity, while the chlorobenzyl and pyridinyl moieties enhance π-stacking capacity. Stability studies indicate susceptibility to hydrolysis under acidic or basic conditions due to the lactam and ketone functionalities.
Spectroscopic Characterization
-
IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch, lactam and ketone), ~3200 cm⁻¹ (O-H stretch).
-
NMR:
-
¹H NMR (DMSO-d₆): δ 8.5–7.2 (pyridinyl and aromatic protons), δ 5.1 (s, 1H, OH), δ 4.6 (s, 2H, CH₂Cl).
-
¹³C NMR: δ 175.2 (lactam C=O), δ 168.9 (ketone C=O), δ 136.4 (C-Cl).
-
| Compound | Target | IC₅₀/EC₅₀ |
|---|---|---|
| 8-Chloro-1H-pyrido[4,3-b]indole | 5-HT₂C receptor | 12 nM |
| N-Benzyltetrahydrocarbazolamine | Dopamine D₃ receptor | 8 nM |
Future Research Directions
Priority Investigations
-
ADMET profiling: Assess absorption, metabolism, and toxicity in vitro.
-
Target deconvolution: Use proteomics or CRISPR screens to identify molecular targets.
-
Analog synthesis: Explore substitutions at C3 or the pyridinyl group to optimize potency.
Clinical Translation Challenges
-
Synthetic scalability: Current routes require optimization for gram-scale production.
-
CNS penetration: The molecular weight (~393 Da) may limit blood-brain barrier permeability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume